molecular formula C18H18N4OS2 B11999887 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11999887
M. Wt: 370.5 g/mol
InChI Key: YNXNYRNHACJJJH-YBFXNURJSA-N
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Description

2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID and 4-DIMETHYLAMINO-BENZALDEHYDE in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE involves its interaction with biological macromolecules. The compound can bind to metal ions through its nitrogen and sulfur atoms, forming stable complexes. These complexes can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The imine group in the compound is also responsible for its biological properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YL)-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[4-(DIMETHYLAMINO)BENZYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
  • 2-(1H-BENZO[D]IMIDAZOL-2-YLTHIO)-N-(SUBSTITUTED 4-OXOTHIAZOLIDIN-3-YL)ACETAMIDES

Uniqueness

2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE is unique due to its specific structural features, such as the presence of both benzothiazole and hydrazide moieties. These structural elements contribute to its distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H18N4OS2/c1-22(2)14-9-7-13(8-10-14)11-19-21-17(23)12-24-18-20-15-5-3-4-6-16(15)25-18/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+

InChI Key

YNXNYRNHACJJJH-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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